2-Chloro-N-(cyclohexylmethyl)aniline
CAS No.: 130708-67-7
Cat. No.: VC2264944
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130708-67-7 |
|---|---|
| Molecular Formula | C13H18ClN |
| Molecular Weight | 223.74 g/mol |
| IUPAC Name | 2-chloro-N-(cyclohexylmethyl)aniline |
| Standard InChI | InChI=1S/C13H18ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |
| Standard InChI Key | HGWBUQBMFNQEEC-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CNC2=CC=CC=C2Cl |
| Canonical SMILES | C1CCC(CC1)CNC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Chloro-N-(cyclohexylmethyl)aniline consists of a 2-chloroaniline core with a cyclohexylmethyl substituent on the nitrogen atom. The molecular formula is C₁₃H₁₈ClN. The compound features a benzene ring with a chlorine atom at position 2, an amino group (-NH) at position 1, and a cyclohexylmethyl group (-CH₂-C₆H₁₁) attached to the nitrogen atom. This structure can be compared to similar compounds found in chemical databases, such as 2-chloro-N-[(1S)-1-cyclohexylethyl]aniline, which contains a chiral center and an additional methyl group .
Physicochemical Properties
The physicochemical properties of 2-Chloro-N-(cyclohexylmethyl)aniline can be inferred from structurally related compounds. These properties significantly influence its reactivity, solubility, and potential applications in various fields.
Spectroscopic Characteristics
The spectroscopic profile of 2-Chloro-N-(cyclohexylmethyl)aniline would be expected to show distinctive patterns that could be used for identification and purity assessment. The compound would likely exhibit specific spectral characteristics similar to but distinct from related compounds like 2-chloro-N-[(1S)-1-cyclohexylethyl]aniline .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR spectrum would feature:
-
Aromatic proton signals in the range of δ 6.5-7.5 ppm
-
N-H proton signal around δ 3.5-4.5 ppm
-
Methylene protons adjacent to nitrogen at approximately δ 2.8-3.2 ppm
-
Cyclohexyl protons appearing as complex multiplets in the range of δ 1.0-2.0 ppm
The ¹³C NMR would likely display:
-
Aromatic carbon signals between δ 115-145 ppm
-
Carbon attached to chlorine at a characteristic downfield shift
-
Methylene carbon signal around δ 45-50 ppm
-
Cyclohexyl carbon signals in the δ 25-35 ppm region
Infrared and Mass Spectrometry
IR spectroscopy would show characteristic bands for:
-
N-H stretching (~3300-3500 cm⁻¹)
-
C-H stretching (aromatic: ~3000-3100 cm⁻¹; aliphatic: ~2850-2950 cm⁻¹)
-
C=C aromatic stretching (~1600 cm⁻¹)
-
C-Cl stretching (~700-800 cm⁻¹)
Mass spectrometry would likely reveal:
-
Molecular ion peak at m/z 223/225 (reflecting the chlorine isotope pattern)
-
Fragmentation patterns showing loss of the cyclohexylmethyl group
Synthesis and Preparation Methods
Synthetic Routes
Several potential synthetic routes can be employed for the preparation of 2-Chloro-N-(cyclohexylmethyl)aniline, drawing from established methodologies for related compounds. The choice of route depends on available starting materials, scale requirements, and desired purity.
Reductive Amination
One approach involves the reaction of 2-chloroaniline with cyclohexanecarboxaldehyde followed by reduction:
-
2-Chloroaniline and cyclohexanecarboxaldehyde form an imine intermediate
-
Reduction using sodium cyanoborohydride or sodium triacetoxyborohydride
-
Workup and purification to obtain the desired product
Direct N-Alkylation
This approach involves direct alkylation of 2-chloroaniline with a cyclohexylmethyl halide:
-
Reaction of 2-chloroaniline with cyclohexylmethyl bromide or chloride
-
Use of a base such as potassium carbonate or sodium hydride
-
Reaction in an appropriate solvent (DMF, acetone, etc.)
-
Purification to isolate the target compound
Similar alkylation methods have been used for related compounds, as evidenced by the preparation of related aniline derivatives.
Reaction Conditions and Optimization
The efficiency of synthesis depends on carefully optimized reaction conditions:
| Synthetic Approach | Solvent | Temperature | Catalyst/Base | Reaction Time |
|---|---|---|---|---|
| Reductive Amination | MeOH or DCE | RT to 60°C | Acetic acid (catalytic) | 6-24 hours |
| N-Alkylation | DMF or Acetone | 60-80°C | K₂CO₃ or NaH | 12-24 hours |
| Mitsunobu Reaction | THF | 0°C to RT | DIAD/PPh₃ | 4-8 hours |
Purification Techniques
Purification of 2-Chloro-N-(cyclohexylmethyl)aniline typically involves:
-
Column chromatography using silica gel with appropriate solvent systems
-
Recrystallization from suitable solvent pairs
-
Distillation under reduced pressure for larger-scale preparations
These methods ensure the high purity required for research applications and analytical standards.
Chemical Reactivity and Transformations
Key Reaction Pathways
2-Chloro-N-(cyclohexylmethyl)aniline can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by both the chloro substituent and the secondary amine functionality.
Electrophilic Aromatic Substitution
The aromatic ring can undergo further substitution, with regioselectivity influenced by:
-
The ortho/para-directing but deactivating effect of the chloro group
-
The ortho/para-directing and activating effect of the amino group
-
Steric hindrance from both substituents affecting accessibility
Nucleophilic Aromatic Substitution
The chlorine atom serves as a potential leaving group in nucleophilic aromatic substitution reactions:
-
Replacement with other nucleophiles (amines, thiols, alkoxides)
-
Enhanced reactivity under basic or catalytic conditions
-
Potential for metal-catalyzed transformations
N-Functionalization Reactions
The secondary amine nitrogen can participate in various transformations:
-
Acylation to form amides
-
Sulfonylation to form sulfonamides
-
Further alkylation (though potentially hindered by steric factors)
Structure-Activity Relationships
The reactivity of 2-Chloro-N-(cyclohexylmethyl)aniline is significantly influenced by its structural features:
-
Ortho-Chloro Effect: The chlorine atom at the ortho position creates both electronic effects (inductive withdrawal, resonance donation) and steric effects that influence reactions at both the ring and the nitrogen.
-
Cyclohexylmethyl Group: The bulky cyclohexyl moiety affects:
-
Nitrogen nucleophilicity through steric hindrance
-
Conformational preferences of the molecule
-
Solubility and lipophilicity profiles
-
-
Electronic Distribution: The electron density distribution within the molecule affects site-specific reactivity and potential for coordinating with metals or other reactive species.
Similar structure-activity relationships have been observed in compounds like 2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline, where additional substituents further modify reactivity patterns.
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic techniques provide essential tools for analyzing 2-Chloro-N-(cyclohexylmethyl)aniline:
High-Performance Liquid Chromatography (HPLC)
Optimal HPLC conditions would typically include:
-
C18 reverse-phase column
-
Mobile phase: acetonitrile/water gradient with 0.1% formic acid
-
UV detection at 254-280 nm (typical absorption maxima for aniline derivatives)
-
Potential for MS detection using electrospray ionization
Gas Chromatography (GC)
GC analysis would benefit from:
-
Non-polar stationary phases (DB-5 or equivalent)
-
Temperature programming from ~120°C to 280°C
-
FID or MS detection
-
Possible derivatization to enhance volatility
X-ray Crystallography
X-ray crystallography would provide definitive structural confirmation, revealing:
-
Bond lengths and angles
-
Conformational preferences
-
Packing arrangements in the solid state
-
Potential intermolecular interactions
Thermal Analysis
Thermal characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information about:
-
Melting point and crystallinity
-
Thermal stability
-
Potential phase transitions
-
Decomposition pathways
Applications and Research Significance
Synthetic Chemistry Applications
2-Chloro-N-(cyclohexylmethyl)aniline serves as a valuable building block in organic synthesis:
-
Intermediate for Pharmaceutical Compounds: The combination of the aromatic core and lipophilic cyclohexyl group makes it potentially useful in medicinal chemistry.
-
Scaffold for Library Synthesis: The multiple reactive sites allow for diverse modifications to create compound libraries.
-
Precursor for Functionalized Materials: The structure offers opportunities for incorporation into materials with specific properties.
Structure-Property Relationship Studies
The compound provides a useful model for investigating:
-
Effects of ortho-substitution on nitrogen reactivity
-
Influence of bulky aliphatic groups on aromatic substitution patterns
-
Conformational preferences in secondary anilines
Comparison with Structural Analogues
A comparative analysis with structurally related compounds reveals important differences and similarities:
Future Research Directions
Synthetic Methodology Development
Future research could focus on:
-
Development of more efficient and selective synthetic routes
-
Green chemistry approaches to minimize waste and hazardous reagents
-
Catalytic methods for functionalization at specific sites
Structure-Activity Exploration
Additional studies might investigate:
-
Systematic modification of the cyclohexyl ring and evaluation of resulting properties
-
Introduction of additional functionalities to enhance specific activities
-
Computational modeling to predict reactivity and properties
Application-Specific Investigations
Potential application areas warranting further exploration include:
-
Evaluation as ligands in metal-catalyzed reactions
-
Assessment of potential biological activities
-
Investigation of material science applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume